molecular formula C9H8FN B1343691 4-Fluoro-6-methyl-1H-indole CAS No. 885522-13-4

4-Fluoro-6-methyl-1H-indole

Cat. No.: B1343691
CAS No.: 885522-13-4
M. Wt: 149.16 g/mol
InChI Key: NKHBDLUXWLINSD-UHFFFAOYSA-N
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Description

4-Fluoro-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological properties, including antiviral, anticancer, and antimicrobial activities . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making this compound a compound of interest in various scientific fields.

Scientific Research Applications

4-Fluoro-6-methyl-1H-indole has numerous applications in scientific research:

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

Biochemical Analysis

Biochemical Properties

4-Fluoro-6-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . Furthermore, this compound can interact with transcription factors, influencing the transcription of target genes and altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and light exposure . Over time, this compound may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound may bind to albumin in the bloodstream, facilitating its transport to target tissues . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic substitution reaction, where fluorine is introduced using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions . The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 4-Fluoro-6-methyl-1H-indole may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, alkylation, and cyclization steps, optimized for high yield and purity. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-fluoro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHBDLUXWLINSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646501
Record name 4-Fluoro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-13-4
Record name 4-Fluoro-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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